Neurokinin antagonist 1
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Overview
Description
Neurokinin antagonist 1 is a class of compounds that inhibit the action of neurokinin 1 receptors. These receptors are primarily involved in the transmission of pain and the regulation of various physiological processes, including nausea and vomiting. This compound compounds are used in the treatment of conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neurokinin antagonist 1 compounds typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of peptide coupling reagents to form amide bonds between specific amino acids. The reaction conditions often include the use of organic solvents, such as dimethylformamide, and catalysts, such as N,N’-diisopropylcarbodiimide .
Industrial Production Methods
Industrial production of this compound compounds involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The final product is typically purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Neurokinin antagonist 1 compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium iodide, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Neurokinin antagonist 1 compounds have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the structure and function of neurokinin receptors.
Biology: Employed in research on pain transmission and the regulation of physiological processes.
Medicine: Used in the development of new treatments for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.
Industry: Applied in the production of pharmaceuticals and other therapeutic agents.
Mechanism of Action
Neurokinin antagonist 1 compounds exert their effects by binding to neurokinin 1 receptors and blocking the action of the natural ligand, substance P. This inhibition prevents the transmission of pain signals and the regulation of physiological processes associated with nausea and vomiting. The molecular targets of these compounds include the neurokinin 1 receptor and associated signaling pathways, such as the G-protein coupled receptor pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to neurokinin antagonist 1 include:
- Aprepitant
- Netupitant
- Rolapitant
- Casopitant
Uniqueness
This compound compounds are unique in their ability to selectively inhibit neurokinin 1 receptors, providing targeted therapeutic effects with minimal side effects. This selectivity distinguishes them from other compounds that may have broader or less specific actions .
Properties
Molecular Formula |
C38H40N4O3 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
N-[(1R,2S)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35-/m1/s1 |
InChI Key |
JXDKAWGCUBTYFX-GVBYMILNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H]4CCCC[C@H]4NC(=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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